(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Biochemistry
(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is part of a broader group of compounds involving acrylamide, which is utilized globally in the synthesis of polyacrylamide. Polyacrylamide finds extensive applications in soil conditioning, wastewater treatment, and various industrial processes like in the cosmetic, paper, and textile industries. Its applications extend to the laboratory as a solid support for protein separation via electrophoresis. Understanding the chemistry and biochemistry of acrylamide is vital due to its extensive use and potential exposure risks. Studies have delved deep into the aspects of nonfood and food sources of acrylamide, exposure routes, mechanisms of formation in foods, and its role in human health, shedding light on the various dimensions of this compound's interaction with biological systems (Friedman, 2003).
Industrial and Environmental Applications
The synthetic nature of acrylamide allows for a wide range of industrial applications, primarily as a precursor in polyacrylamide production. Polyacrylamides are critical in processes like water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated, carbohydrate-rich foods has spurred extensive research into its occurrence, chemistry, agricultural practices, and toxicology to assess its potential risk to human health. This research has been pivotal in understanding acrylamide's role in various industrial and environmental contexts (Taeymans et al., 2004).
Pharmacology and Drug Metabolism
Acrylamide and its derivatives are also significant in the context of drug metabolism, where Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs. Understanding the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms is crucial in predicting potential drug-drug interactions. This knowledge is foundational in pharmacology and drug development, impacting the design and use of therapeutic compounds (Khojasteh et al., 2011).
Antitubercular Activity
Certain derivatives of acrylamide have shown promising in vitro anti-tubercular activity. Modifications of the isoniazid structure with derivatives of acrylamide have been evaluated against various strains of M. tuberculosis, displaying significant efficacy and potential as leads for new anti-TB compounds. This highlights the therapeutic potential of acrylamide derivatives in addressing global health challenges such as tuberculosis (Asif, 2014).
Synthesis of N-heterocycles
Acrylamide derivatives are also utilized in the synthesis of N-heterocycles, a critical component in many natural products and compounds with therapeutic applications. The use of chiral sulfinamides like tert-butanesulfinamide, often in conjunction with acrylamide derivatives, provides general access to structurally diverse N-heterocycles. This area of synthesis is integral to the development of new pharmaceuticals and therapeutic agents (Philip et al., 2020).
Properties
IUPAC Name |
(E)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(7-6-16-4-3-13-23-16)20-14-15-8-11-21(12-9-15)17-5-1-2-10-19-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,20,22)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGJPGRZGVCKJR-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.